molecular formula C21H15ClN4O2S B5091117 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea

1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea

Cat. No.: B5091117
M. Wt: 422.9 g/mol
InChI Key: XEIJJPGSNLVTOF-UHFFFAOYSA-N
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Description

1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea is a complex organic compound that features a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the oxazolo[4,5-B]pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 3-chlorobenzoyl group: This step may involve acylation reactions using 3-chlorobenzoyl chloride.

    Attachment of the thiourea group: This can be done through the reaction of an isothiocyanate with an amine precursor.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the thiourea group, potentially forming sulfonyl derivatives.

    Reduction: Reduction reactions can target the carbonyl or nitro groups if present.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogens, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfonyl derivatives, while substitution reactions could introduce various functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiourea group is often associated with biological activity, including antimicrobial and anticancer properties.

Industry

In industry, this compound could be used in the development of new materials or as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorobenzoyl)-3-phenylthiourea: Lacks the oxazolo[4,5-B]pyridine ring, making it less complex.

    1-(3-Chlorobenzoyl)-3-(2-methylphenyl)thiourea: Similar structure but without the oxazolo[4,5-B]pyridine ring.

    1-Benzoyl-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea: Similar but with a benzoyl group instead of a chlorobenzoyl group.

Uniqueness

The uniqueness of 1-(3-Chlorobenzoyl)-3-(2-methyl-3-{[1,3]oxazolo[4,5-B]pyridin-2-YL}phenyl)thiourea lies in its combination of functional groups and aromatic systems, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-chloro-N-[[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15ClN4O2S/c1-12-15(20-25-18-17(28-20)9-4-10-23-18)7-3-8-16(12)24-21(29)26-19(27)13-5-2-6-14(22)11-13/h2-11H,1H3,(H2,24,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEIJJPGSNLVTOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NC(=S)NC(=O)C2=CC(=CC=C2)Cl)C3=NC4=C(O3)C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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